Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a malonate ester. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Scientific Research Applications
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets and induce various changes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
As a research chemical, it is currently being studied for its potential biological activities .
Biochemical Analysis
Biochemical Properties
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy. Furthermore, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, it can activate certain signaling pathways that promote apoptosis in cancer cells. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of a thiazole derivative to a malonate ester under basic conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 3-aryl-4-({2-[4-(6-substituted-coumarin-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}methyl/ethyl)-sydnones
Uniqueness
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate is unique due to its combination of a thiazole ring, nitrophenyl group, and malonate ester, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-11-8-17-14(16)25-11)9-3-5-10(6-4-9)18(21)22/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUROYMSYHDXXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141461 | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-30-9 | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685108-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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